molecular formula C18H17ClN2O4S B4042294 2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B4042294
M. Wt: 392.9 g/mol
InChI Key: QXYQXYGIEYUIIA-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0597559 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

  • Polymer Synthesis : A study by Baldwin et al. (2008) discusses the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, showcasing the potential of similar chemical structures in creating electroactive films through electrochemical polymerization. This suggests the relevance of similar compounds in developing new materials with specific electronic properties (Baldwin et al., 2008).

Organic Synthesis and Chemical Transformations

  • Organic Synthesis : Androsov (2008) describes a process involving 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole that produces thioketene intermediates, which further react to form various thioamide compounds. This work illustrates the versatility of nitro-substituted chlorophenyl compounds in organic synthesis, relevant to the study of similar benzamide derivatives (Androsov, 2008).

Material Science and High-Performance Polymers

  • High-Performance Materials : Li et al. (2010) synthesized thioether-bridged polyphenylquinoxalines with outstanding solubility and thermal stability. This indicates the potential of thioether and nitro-substituted compounds in the development of high-performance materials with significant optical and thermal properties (Li et al., 2010).

Crystal Structure Analysis

  • Crystal Structure Determination : Saeed et al. (2008) presented the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, providing insights into molecular configurations and interactions. This underscores the importance of structural analysis in understanding the properties and potential applications of similar compounds (Saeed et al., 2008).

Properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)sulfanyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-14-7-3-8-15(21(23)24)17(14)26-16-9-2-1-6-13(16)18(22)20-11-12-5-4-10-25-12/h1-3,6-9,12H,4-5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYQXYGIEYUIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide
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2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide

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